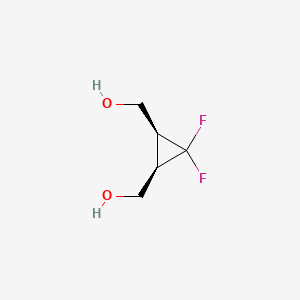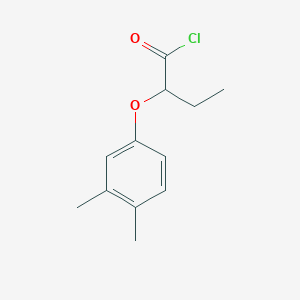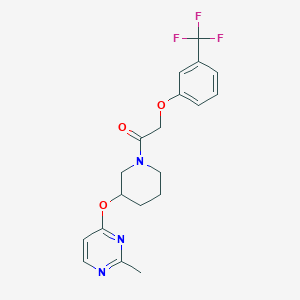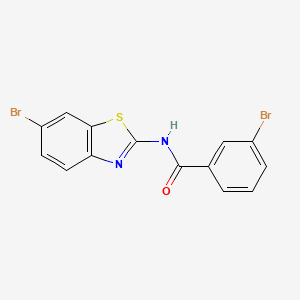
3,3-Difluorocyclopropane-1alpha,2alpha-bismethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Difluorocyclopropane derivatives are a class of compounds that have been gaining interest in the field of organic chemistry . They often involve carbon, nitrogen, and oxygen-based entities . The presence of fluorine atoms can profoundly modify the physicochemical properties of the parent molecules .
Synthesis Analysis
The synthesis of difluorocyclopropane derivatives often involves the use of fluorine substituents in both ring-forming and ring-opening reactions . A method has been disclosed where gem-difluorocyclopropane diester, a type of donor–acceptor cyclopropane, participates in (3 + 2)-cycloadditions with various aldehydes and ketones .Molecular Structure Analysis
The molecular structure of difluorocyclopropane derivatives is characterized by the presence of a cyclopropane ring with two fluorine atoms attached to the same carbon atom .Chemical Reactions Analysis
Difluorocyclopropane derivatives can participate in various chemical reactions. For instance, they can undergo (3 + 2)-cycloadditions with various aldehydes and ketones .Applications De Recherche Scientifique
Lewis‐Acid‐Catalyzed Reactions
The study by Yao, Shi, and Shi (2009) demonstrates the versatility of cyclopropane derivatives in Lewis-acid-catalyzed reactions, leading to the formation of polysubstituted cyclopentenes under mild conditions. This highlights the potential application of difluorocyclopropane derivatives in synthetic organic chemistry for constructing complex cyclic structures with high stereocontrol (Yao, Shi, & Shi, 2009).
Coordination Chemistry of Fluorocarbons
Plenio, Hermann, and Diodone (1997) explored the coordination chemistry of difluoro-m-cyclophane-based fluorocryptands, leading to the development of novel fluorocryptands and their complexes with Group I and II metal ions. This work is pivotal for understanding the interactions between fluorinated cyclopropane derivatives and metal ions, which is crucial for applications in catalysis and materials science (Plenio, Hermann, & Diodone, 1997).
Photochromism in Mixed Crystals
The research by Takami, Kuroki, and Irie (2007) on the photochromism of mixed crystals containing diarylethene derivatives, including perfluorocyclopentene, provides insights into the design of materials with controllable optical properties. These findings could inspire the development of advanced photoresponsive materials using difluorocyclopropane derivatives for applications in photonics and molecular electronics (Takami, Kuroki, & Irie, 2007).
Palladium Complexes in Copolymerization
Doherty, Eastham, Tooze, Scanlan, Williams, Elsegood, and Clegg (1999) reported on palladium complexes of bridged bis(phospholyl) ligands as catalysts for the copolymerization of ethylene and carbon monoxide, showcasing the potential of using cyclopropane-based ligands in palladium-catalyzed copolymerization processes. This application is significant for the polymer industry, especially in creating high-performance materials (Doherty et al., 1999).
Radical Hydroxylation by Methane Monooxygenase
Liu, Johnson, Newcomb, and Lippard (1993) utilized mechanistic probes to study the hydroxylation of hydrocarbons by methane monooxygenase, providing valuable insights into the enzymatic mechanisms involving cyclopropane derivatives. This research is crucial for understanding biocatalytic processes and developing bio-inspired catalytic systems (Liu, Johnson, Newcomb, & Lippard, 1993).
Mécanisme D'action
Orientations Futures
The field of difluorocyclopropane derivatives is a rapidly developing area of research with potential applications in various fields such as medicine, agriculture, and materials sciences . Future research will likely focus on developing new synthetic methods and exploring the unique properties and applications of these compounds.
Propriétés
IUPAC Name |
[(1R,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O2/c6-5(7)3(1-8)4(5)2-9/h3-4,8-9H,1-2H2/t3-,4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYJIMLAIWGZHF-ZXZARUISSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C1(F)F)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H](C1(F)F)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (3aS,5S,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylate;hydrochloride](/img/structure/B2472776.png)



![(5-{3-[(dimethylamino)methyl]furan-2-yl}-1H-1,2,4-triazol-3-yl)methanamine dihydrochloride](/img/structure/B2472785.png)
![5-(4-(benzyl(ethyl)amino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/no-structure.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2472788.png)
![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(m-tolyl)acetamide](/img/structure/B2472790.png)
![1-(4-Ethoxyphenyl)-3-[(2-fluorophenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2472792.png)

![[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2472796.png)
![8-Methyl-1,8-diazaspiro[4.5]decan-3-ol](/img/structure/B2472797.png)
![N-(1,2-dihydroacenaphthylen-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2472799.png)